
5-Bromo-4-(2,6-dichlorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022680 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022680 involves several steps, starting with the preparation of the basic building blocks. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of MFCD33022680 involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022680 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield the major products.
Major Products Formed: The major products formed from the reactions of MFCD33022680 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.
Applications De Recherche Scientifique
MFCD33022680 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, MFCD33022680 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD33022680 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MFCD33022680 include those with comparable functional groups and reactivity. These compounds may share similar chemical properties and applications but can differ in their specific effects and uses.
Uniqueness: MFCD33022680 is unique due to its specific combination of functional groups and reactivity, which allows it to participate in a wide range of chemical reactions and applications. This uniqueness makes it a valuable compound in both research and industrial settings.
Conclusion
MFCD33022680 is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Whether used in chemical synthesis, biological studies, or industrial production, MFCD33022680 continues to be a compound of great interest and utility.
Propriétés
Formule moléculaire |
C10H5BrCl2N2O |
|---|---|
Poids moléculaire |
319.97 g/mol |
Nom IUPAC |
5-bromo-4-(2,6-dichlorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-10-9(14-7(4-16)15-10)8-5(12)2-1-3-6(8)13/h1-4H,(H,14,15) |
Clé InChI |
IHDUXBMHORFLDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=C(NC(=N2)C=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


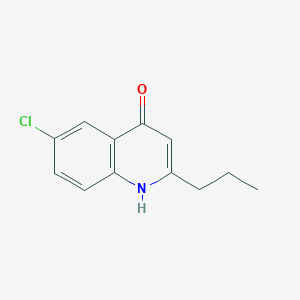
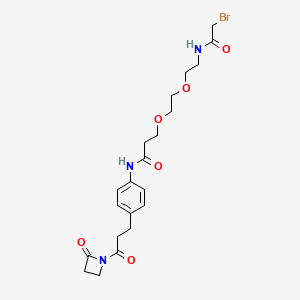
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
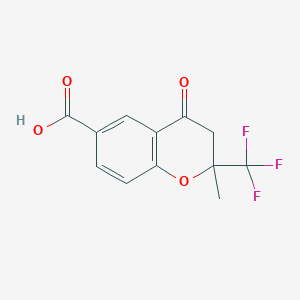
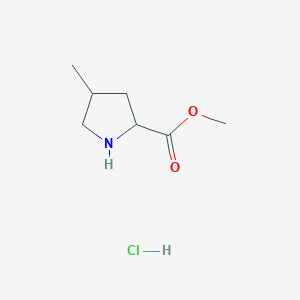

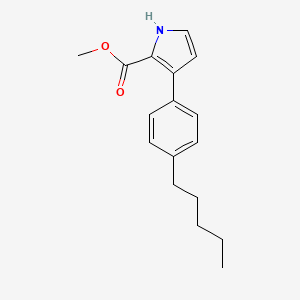
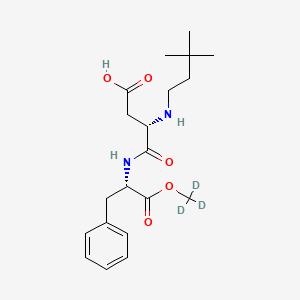

![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
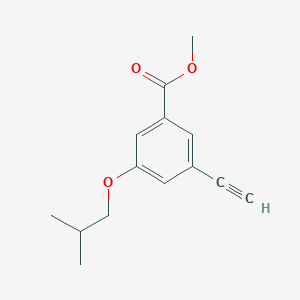
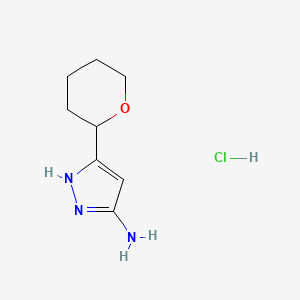
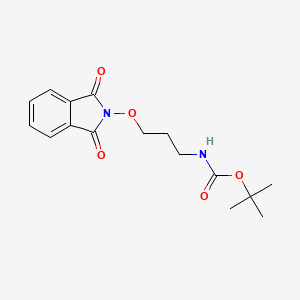
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
